molecular formula C22H22N2O B5127623 3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

Cat. No.: B5127623
M. Wt: 330.4 g/mol
InChI Key: JVZDIYKOFUCDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a phenyl group, and a cyclohexenone structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the aminoethyl and phenylcyclohexenone groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid, while reduction of the cyclohexenone ring can yield a fully saturated cyclohexane derivative .

Scientific Research Applications

3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a simpler structure, known for its role as a neurotransmitter.

    Serotonin: Another indole derivative, crucial for mood regulation and other physiological functions.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one stands out due to its combination of an indole moiety with a phenylcyclohexenone structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-20-13-18(16-6-2-1-3-7-16)12-19(14-20)23-11-10-17-15-24-22-9-5-4-8-21(17)22/h1-9,14-15,18,23-24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZDIYKOFUCDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.